4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid
Description
Synthesis Analysis
The synthesis of complex benzoic acid derivatives often involves multi-step reactions with careful selection of precursors and reaction conditions. For instance, the synthesis of 4-Hydroxy[1-13C]benzoic acid was achieved starting from sodium [2-13C]acetate, through a sequence of reactions including alkylation, condensation, and hydrolysis, with an overall yield of 55-65% . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives was described starting from nitro derivatives, which were reduced to anilines, followed by conversion to bromides and subsequent oxidation to benzoic acids .
Molecular Structure Analysis
The molecular structures of benzoic acid derivatives are often confirmed using various spectroscopic techniques. For example, the structures of several azo-benzoic acids were confirmed using 1H, 13C NMR, UV–VIS, and IR spectroscopy. Molecular structures and geometries were optimized using the B3LYP density functional theory method . The crystal and molecular structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was determined by X-ray analysis, revealing how ions pack in chains through hydrogen bond interactions .
Chemical Reactions Analysis
The chemical behavior of benzoic acid derivatives in solution can be complex. The azo-benzoic acids studied showed acid–base dissociation and azo–hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . This indicates that the functional groups attached to the benzoic acid core significantly influence the compound's reactivity and interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the introduction of fluorinated chains in 3,4,5-tris(11,11,12,12,13,13,14,14,15,15,16,16,16-tridecafluorohexadecyloxy)benzoic acid resulted in a compound with a thermotropic cubic phase, exhibiting a sequence of isotropic, cubic, and hexagonal columnar phases over a wide temperature range . This demonstrates the impact of molecular modifications on the thermal and phase behavior of benzoic acid derivatives.
Scientific Research Applications
1. Solvent for Pd-catalyzed C–H Activation
- Application : HFIP is used as a solvent for transition metal-catalyzed C–H bond functionalization reactions .
- Method : The solvent’s unique features compared to its non-fluoro analogue, isopropanol, have made it irreplaceable in these reactions .
- Results : The use of HFIP has been shown to elevate the yield and selectivity of these reactions .
2. Anodic Oxidation of Isoeugenol
- Application : In anodic oxidation of isoeugenol, HFIP forms a H-bonding network to surround the key radical intermediate .
- Method : Inside the solvent cage, the intermediary radical species has a specific orientation to attain the highest stereoselectivity .
- Results : This method provides a high yield of the desired product .
3. Production of High-end Chemicals
- Application : HFIP is used to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier and fluorinated medicine .
- Method : The specific methods of production would depend on the particular chemical being synthesized .
- Results : The use of HFIP in these processes results in high-quality, fluorinated products .
4. Organic Synthesis
- Application : HFIP is used in organic synthesis as a solvent .
- Method : The specific methods of synthesis would depend on the particular chemical being synthesized .
- Results : The use of HFIP in these processes results in high-quality products .
5. Green and Sustainable Deep Eutectic Solvent
- Application : HFIP is emerging as a green and sustainable deep eutectic solvent .
- Method : It is used in various chemical reactions due to its unique properties .
- Results : The use of HFIP has been shown to elevate the yield and selectivity of these reactions .
6. Enhancing Chiral Induction
- Application : HFIP’s H-bond-donating ability is used to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .
- Method : The solvent’s unique features have made it irreplaceable in these reactions .
- Results : The use of HFIP has been shown to elevate the yield and selectivity of these reactions .
7. Organic Synthesis for Plastics
- Application : HFIP is used in the synthesis of organic compounds for plastics .
- Method : The specific methods of synthesis would depend on the particular compound being synthesized .
- Results : The use of HFIP in these processes results in high-quality products suitable for use in plastics .
8. Promoting Diverse Chemical Processes
- Application : HFIP is used to promote different and diverse chemical processes .
- Method : The specific methods would depend on the particular process being carried out .
- Results : The use of HFIP in these processes has been found to be informative and useful .
9. Solvent in Chemical Transformations
properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJNNINHDYILFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343649 | |
Record name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
CAS RN |
16261-80-6 | |
Record name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.